

An In-depth Technical Guide to 5-Fluoropyridine-3-carbonitrile

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Compound of Interest

Compound Name: 5-Fluoronicotinonitrile

Cat. No.: B1322411

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Introduction

5-Fluoropyridine-3-carbonitrile, systematically known by its IUPAC name 5-fluoropyridine-3-carbonitrile, is a fluorinated heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development.^{[1][2]} Its structural analogues and related fluorinated pyridines have been identified as key building blocks in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals. The presence of the fluorine atom and the cyano group on the pyridine ring imparts unique electronic properties that can influence the compound's reactivity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the available scientific and technical data on 5-fluoropyridine-3-carbonitrile.

Chemical Identity and Properties

5-Fluoropyridine-3-carbonitrile is also known by its synonym, **5-Fluoronicotinonitrile**.^{[1][2]} The fundamental physicochemical properties of this compound are summarized in the table below.

Property	Value	Reference
IUPAC Name	5-fluoropyridine-3-carbonitrile	[1]
Synonyms	5-Fluoronicotinonitrile, 3-Cyano-5-fluoropyridine	[1][2]
CAS Number	696-42-4	[1][2]
Molecular Formula	C ₆ H ₃ FN ₂	[1][2]
Molecular Weight	122.10 g/mol	[1][2]
Appearance	White to yellow solid	[2]
Melting Point	50-54 °C	[2]
Boiling Point	182.2 ± 20.0 °C (Predicted)	[2]
Density	1.24 ± 0.1 g/cm ³ (Predicted)	[2]
Storage	2-8°C under inert gas (Nitrogen or Argon)	[2]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 5-fluoropyridine-3-carbonitrile is not readily available in the surveyed literature. However, synthetic routes for structurally similar compounds, such as 2-chloro-**5-fluoronicotinonitrile** and 5-bromo-3-fluoro-pyridine-2-carbonitrile, have been reported and can provide a basis for a potential synthetic strategy.[3][4]

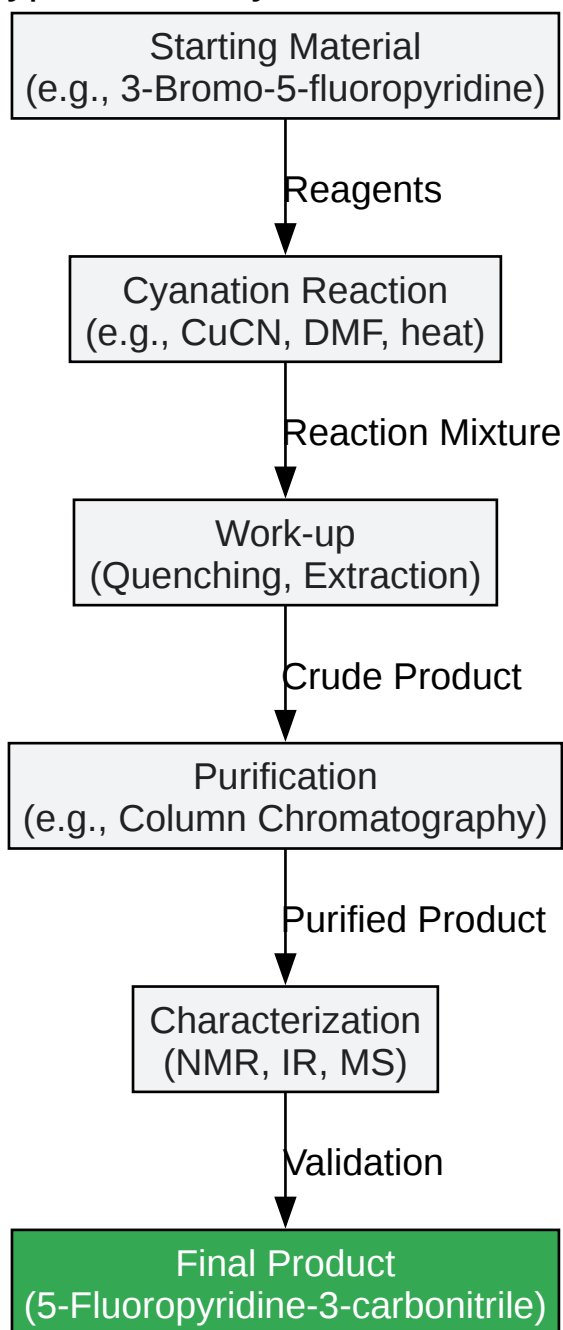
One plausible approach involves the conversion of a precursor molecule, such as a halogenated pyridine, to introduce the cyano group, or vice versa. For instance, a common method for introducing a cyano group is through the use of metal cyanides in the presence of a catalyst.

Hypothetical Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for a potential synthesis of 5-fluoropyridine-3-carbonitrile, based on established chemical transformations for analogous

compounds. Disclaimer: This is a hypothetical workflow and has not been experimentally validated for this specific compound.

Hypothetical Synthesis Workflow



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Caption: A generalized workflow for the potential synthesis of 5-fluoropyridine-3-carbonitrile.

Spectral and Characterization Data

Detailed and interpreted spectral data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) for 5-fluoropyridine-3-carbonitrile are not extensively reported in the available literature. However, based on the analysis of related fluorinated pyridine and nitrile-containing compounds, the following table outlines the expected characteristic spectral features.

Spectroscopic Technique	Expected Observations
^1H NMR	Signals in the aromatic region (δ 7.0-9.0 ppm), with splitting patterns influenced by fluorine-proton coupling.
^{13}C NMR	Resonances for the pyridine ring carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (^1JCF). The nitrile carbon would appear in the typical region for cyano groups (δ 115-125 ppm).
^{19}F NMR	A single resonance, with its chemical shift providing information about the electronic environment of the fluorine atom.
IR Spectroscopy	A sharp, medium-intensity absorption band around $2220\text{-}2260\text{ cm}^{-1}$ characteristic of the $\text{C}\equiv\text{N}$ stretching vibration. Bands corresponding to C-F stretching and aromatic C-H and $\text{C}=\text{C}/\text{C}=\text{N}$ stretching would also be present.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (122.10 g/mol).

Biological Activity and Drug Development Applications

While fluorinated pyridines are a well-established class of compounds in drug discovery, specific data on the biological activity, mechanism of action, and involvement in signaling pathways for 5-fluoropyridine-3-carbonitrile are not available in the current body of scientific literature.

It is important to distinguish 5-fluoropyridine-3-carbonitrile from the well-known anticancer drug 5-Fluorouracil (5-FU) and the antifungal agent 5-Fluorocytosine (5-FC). Despite the presence of a "5-fluoro" substituent, these molecules are structurally and functionally distinct. 5-FU and 5-FC exert their biological effects by interfering with DNA and RNA synthesis.^{[5][6][7][8]} There is no evidence to suggest that 5-fluoropyridine-3-carbonitrile shares a similar mechanism of action.

Given its structure, 5-fluoropyridine-3-carbonitrile is likely to be explored as a synthetic intermediate for the development of novel therapeutic agents rather than being an active pharmaceutical ingredient itself. The fluorinated pyridine scaffold is a common feature in many approved drugs, where it can serve to modulate pharmacokinetic and pharmacodynamic properties.

Conclusion

5-Fluoropyridine-3-carbonitrile is a valuable chemical entity with potential applications in the synthesis of novel compounds for drug discovery and development. While detailed experimental and biological data for this specific molecule are currently limited in the public domain, its structural features suggest it is a promising building block for medicinal chemistry research. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

Disclaimer

This document is intended for informational purposes for a scientific audience and is based on currently available data. It is not intended to be a substitute for rigorous experimental validation. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

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